molecular formula C11H14INO3 B6186919 tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate CAS No. 2639457-17-1

tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate

Cat. No.: B6186919
CAS No.: 2639457-17-1
M. Wt: 335.1
InChI Key:
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Description

tert-Butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate: is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an iodine atom at the 5-position of the pyridine ring and a tert-butyl ester group at the 2-position of the acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-oxo-1,2-dihydropyridine and tert-butyl bromoacetate.

    Iodination: The iodination of the 2-oxo-1,2-dihydropyridine is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position of the pyridine ring.

    Esterification: The iodinated intermediate is then subjected to esterification with tert-butyl bromoacetate in the presence of a base, such as potassium carbonate or sodium hydroxide, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the pyridine ring can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), bases (potassium carbonate, sodium hydroxide).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, THF).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of oxidized pyridine derivatives.

Scientific Research Applications

tert-Butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
  • tert-Butyl 2-(5-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate
  • tert-Butyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-1-yl)acetate

Uniqueness

tert-Butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The iodine atom can participate in specific chemical reactions and interactions that are not possible with other halogens, making this compound valuable for certain applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate involves the reaction of tert-butyl 2-(1,2-dihydropyridin-1-yl)acetate with iodine in the presence of an oxidizing agent to form tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate.", "Starting Materials": [ "tert-butyl 2-(1,2-dihydropyridin-1-yl)acetate", "iodine", "oxidizing agent" ], "Reaction": [ "Add iodine to a solution of tert-butyl 2-(1,2-dihydropyridin-1-yl)acetate in a suitable solvent.", "Add an oxidizing agent to the reaction mixture.", "Stir the reaction mixture at room temperature for a suitable period of time.", "Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS No.

2639457-17-1

Molecular Formula

C11H14INO3

Molecular Weight

335.1

Purity

95

Origin of Product

United States

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